3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione
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Overview
Description
3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinylidene group attached to a pentane-2,4-dione backbone, with a 2-methyl-4-nitrophenyl substituent. This structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione typically involves the condensation of 2-methyl-4-nitrophenylhydrazine with pentane-2,4-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones or aromatic compounds.
Scientific Research Applications
3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-methyl-4-nitrophenyl)hydrazinylidene]butane-2,4-dione
- 3-[(2-methyl-4-nitrophenyl)hydrazinylidene]hexane-2,4-dione
- 3-[(2-methyl-4-nitrophenyl)hydrazinylidene]heptane-2,4-dione
Uniqueness
3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione is unique due to its specific hydrazone linkage and the presence of a nitro group, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-[(2-methyl-4-nitrophenyl)hydrazinylidene]pentane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7-6-10(15(18)19)4-5-11(7)13-14-12(8(2)16)9(3)17/h4-6,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLNNYNOXAHACE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NN=C(C(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NN=C(C(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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